N-(4-Pyridinylmethyl)acetamide CAS number lookup
N-(4-Pyridinylmethyl)acetamide CAS number lookup
The following technical guide details the chemical identity, synthesis, characterization, and applications of N-(4-Pyridinylmethyl)acetamide.
CAS Registry Number: 23974-15-4 Synonyms: N-(4-Picolyl)acetamide; N-[(Pyridin-4-yl)methyl]acetamide; 4-Acetamidomethylpyridine.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
N-(4-Pyridinylmethyl)acetamide is a bifunctional organic building block featuring a pyridine ring connected to an acetamide group via a methylene bridge. This structure serves as a critical pharmacophore in medicinal chemistry, particularly as a hydrogen-bonding linker in kinase inhibitors and receptor modulators.
Core Identifiers
| Parameter | Detail |
| CAS Number | 23974-15-4 |
| IUPAC Name | N-(Pyridin-4-ylmethyl)acetamide |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | CC(=O)NCC1=CC=NC=C1 |
| InChIKey | JSWJSSZHJYPZRL-UHFFFAOYSA-N |
Physicochemical Properties[1][6]
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethanol, Chloroform); moderately soluble in water due to the pyridine nitrogen and amide functionality.
-
Acidity (pKa): The pyridine nitrogen has a calculated pKa of approximately 5.2–5.4, making it protonatable under acidic conditions to form water-soluble salts (e.g., hydrochloride).
Synthetic Methodology
The synthesis of N-(4-Pyridinylmethyl)acetamide is typically achieved via the N-acylation of 4-(aminomethyl)pyridine (4-picolylamine) . This reaction is highly efficient but requires careful control of stoichiometry and temperature to prevent bis-acylation or side reactions at the pyridine nitrogen.
Reaction Mechanism & Pathway
The nucleophilic primary amine of 4-picolylamine attacks the carbonyl carbon of the acylating agent (acetic anhydride or acetyl chloride). A base (triethylamine or pyridine) is often employed to neutralize the generated acid byproduct.
Figure 1: Mechanistic pathway for the synthesis of N-(4-Pyridinylmethyl)acetamide via acetylation.[1]
Standard Operating Procedure (SOP)
Objective: Synthesis of N-(4-Pyridinylmethyl)acetamide on a 10 mmol scale.
Reagents:
-
4-(Aminomethyl)pyridine (4-Picolylamine): 1.08 g (10 mmol)
-
Acetic Anhydride: 1.12 g (11 mmol, 1.1 eq) or Acetyl Chloride
-
Triethylamine (TEA): 1.5 mL (if using Acetyl Chloride)
-
Dichloromethane (DCM): 20 mL (Anhydrous)
Protocol:
-
Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)pyridine (10 mmol) in anhydrous DCM (20 mL).
-
Cooling: Place the reaction vessel in an ice bath (0°C) to control the exotherm.
-
Addition:
-
If using Acetic Anhydride: Add dropwise over 10 minutes.
-
If using Acetyl Chloride: Add TEA first, then add Acetyl Chloride dropwise.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor progress via TLC (System: 10% MeOH in DCM; Product R_f ~ 0.4).
-
Work-up:
-
Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to remove excess acid.
-
Wash with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude solid can often be recrystallized from Ethyl Acetate/Hexane or purified via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Structural Characterization
Verification of the synthesized compound relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]
Spectral Data Expectations
| Technique | Signal | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, J=6.0 Hz, 2H) | Pyridine C2-H, C6-H (Deshielded by ring N) |
| δ 7.20 (d, J=6.0 Hz, 2H) | Pyridine C3-H, C5-H | |
| δ 6.20 (br s, 1H) | Amide N-H | |
| δ 4.45 (d, J=6.0 Hz, 2H) | Benzylic CH₂ (Coupled to NH) | |
| δ 2.05 (s, 3H) | Acetyl CH₃ | |
| MS (ESI+) | m/z 151.1 [M+H]⁺ | Protonated molecular ion |
Infrared (IR) Fingerprint
-
Amide I (C=O stretch): Strong band at ~1640–1660 cm⁻¹.
-
Amide II (N-H bend): Medium band at ~1540 cm⁻¹.
-
N-H Stretch: Broad band at ~3280–3300 cm⁻¹.
Pharmaceutical & Industrial Utility
Drug Discovery Applications
N-(4-Pyridinylmethyl)acetamide acts as a versatile linker in medicinal chemistry. The pyridine ring serves as a hydrogen bond acceptor (HBA), while the amide provides both a donor (NH) and acceptor (CO).
-
Kinase Inhibitors: Used to link hinge-binding motifs to solvent-exposed regions in ATP-competitive inhibitors (e.g., ROCK, P2X7 inhibitors).
-
Fragment-Based Design: The compound is a common "fragment" screened for binding affinity against biological targets due to its low molecular weight (<200 Da) and favorable ligand efficiency.
Coordination Chemistry
The pyridine nitrogen is a monodentate ligand capable of coordinating with transition metals (Cu, Zn, Ag). These complexes are investigated for:
-
Metal-Organic Frameworks (MOFs): As a pillar linker to establish spacing between metal nodes.
-
Catalysis: As a ligand to modulate the Lewis acidity of metal centers.
Figure 2: Functional applications of N-(4-Pyridinylmethyl)acetamide in drug development and materials science.
Safety & Handling
While specific toxicological data for this exact CAS is limited compared to its isomers, standard safety protocols for pyridine derivatives apply.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Signal Word: WARNING .
-
Handling:
-
Wear nitrile gloves and safety goggles.
-
Avoid inhalation of dust; handle in a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon) if long-term stability is required, as amides can hydrolyze under strong acidic/basic conditions over time.
-
References
-
Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217757, N-(pyridin-4-ylmethyl)acetamide. [Link]
-
CAS Verification: Chemspace. Compound Datasheet for CAS 23974-15-4. [Link]
-
Pharmaceutical Application: Patent WO2007109192.[2] Pyridazinone compounds and P2X7 receptor inhibitors. (Referenced as an intermediate structure).
